1-Boc-3-cyano-3-(2-oxoethyl)azetidine

Description

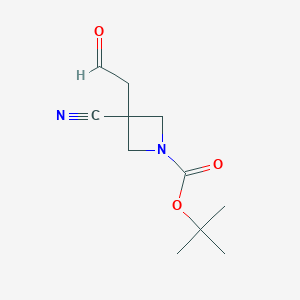

1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) with three key substituents:

Structure

2D Structure

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3 |

InChI Key |

BERBHJIDRVKYNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Substrate : 3-Mesyloxy-1-Boc-azetidine (synthesized via mesylation of 1-Boc-azetidin-3-ol).

- Cyanide Source : Potassium cyanide (KCN) or sodium cyanide (NaCN).

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Solvent System : Toluene-water biphasic mixture.

- Temperature : 60–80°C for 4–6 hours.

The reaction proceeds via nucleophilic displacement, where the cyanide ion attacks the electrophilic carbon at the 3-position, yielding 3-cyano-1-Boc-azetidine with reported yields of 68–75%.

Introduction of the 2-Oxoethyl Group

Following cyanation, the 2-oxoethyl moiety is introduced via alkylation or Mitsunobu reaction :

- Alkylation : Treatment with bromoacetone (CH₃COCH₂Br) in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C.

- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-cyano-1-Boc-azetidine with 2-hydroxyacetone.

Yields for these steps range from 50–65%, with purification achieved via silica gel chromatography.

Horner–Wadsworth–Emmons Reaction and Subsequent Functionalization

An alternative route leverages the HWE reaction to construct the α,β-unsaturated ester intermediate, which is subsequently functionalized. This method, adapted from PMC9921373 , involves:

Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

- Starting Material : 1-Boc-azetidin-3-one.

- Reagents : Methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH) in THF.

- Conditions : 0°C to room temperature, 12 hours.

The HWE reaction forms the exocyclic double bond, yielding the α,β-unsaturated ester in 72–80% yield.

Conjugate Addition and Oxidation

- Cyanide Addition : Treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) adds the cyano group to the β-position.

- Oxidation : Ozonolysis of the double bond followed by reductive workup generates the 2-oxoethyl group.

This sequence achieves an overall yield of 45–55%, with challenges in regioselectivity during ozonolysis.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Stereochemical Considerations

The stereoelectronic effects of the azetidine ring significantly influence reaction outcomes:

- Ring Strain : The 90° bond angles in azetidine enhance reactivity toward nucleophilic substitution but complicate stereochemical control.

- Geminal Substitution : The 3-cyano and 3-(2-oxoethyl) groups create steric hindrance, favoring transition states with minimal torsional strain.

- Boc Protection : The tert-butoxycarbonyl group stabilizes the nitrogen lone pair, reducing undesired ring-opening side reactions.

Industrial-Scale Considerations and Process Optimization

For large-scale production, the phase-transfer cyanation method is preferred due to its scalability and compatibility with continuous-flow reactors. Key optimizations include:

- Catalyst Recycling : Immobilized TBAB on silica gel reduces costs.

- Solvent Recovery : Toluene-water biphasic systems enable efficient solvent reuse.

- Safety Protocols : In situ generation of cyanide ions minimizes handling risks.

Chemical Reactions Analysis

1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.

Ring-opening reactions: Due to the ring strain, azetidine rings can be opened using nucleophiles or electrophiles, leading to the formation of various products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-cyano-3-(2-oxoethyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Functional Group Analysis

Reactivity and Stability

- Acid Sensitivity: Boc-protected derivatives (e.g., ) share susceptibility to acidic cleavage, but the presence of additional reactive groups (e.g., cyano) may alter degradation pathways.

- Redox Properties: Quantum-chemical studies on azetidine derivatives suggest that electron-withdrawing groups like cyano could modulate redox behavior, facilitating photoinduced electron transfer processes relevant to DNA repair models .

Key Research Findings

- Photochemical Behavior: Oxidative conditions lower the ring-opening energy barrier in azetidine derivatives, while reductive environments facilitate heterocycle cleavage . This suggests that this compound may exhibit tunable reactivity under light/redox conditions.

- Comparative Stability: Boc-protected azetidines (e.g., ) are stable in neutral/basic conditions but degrade in acidic media. The cyano group’s electron withdrawal may accelerate acid-catalyzed Boc deprotection compared to analogs like 1-Boc-3-methoxyazetidine .

- Biological Activity: Amino-substituted azetidines (e.g., ) are intermediates in drug discovery. The cyano and 2-oxoethyl groups in the target compound could confer unique binding properties, though toxicity risks (e.g., cyanide release) must be evaluated.

Q & A

Q. What are the recommended safety protocols for handling 1-Boc-3-cyano-3-(2-oxoethyl)azetidine in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified chemical waste management services to prevent environmental contamination. Refer to GHS-aligned safety data sheets for specific hazard classifications and emergency measures .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group or oxidation of the oxoethyl moiety. Solubility tests in aprotic solvents (e.g., DMF, DMSO) are recommended to avoid decomposition during solution preparation. Stability under varying pH conditions should be monitored via periodic HPLC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), cyano carbon (δ ~120 ppm), and oxoethyl carbonyl (δ ~200 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the azetidine ring.

- IR : Validate the carbonyl (Boc: ~1680–1720 cm) and nitrile (~2220 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A factorial design can systematically test variables like temperature (25–60°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd for cyano group introduction). Response surface methodology (RSM) identifies optimal conditions for yield and purity. Contradictions in intermediate stability (e.g., oxoethyl group sensitivity) require blocking experiments to isolate critical factors .

Q. What computational strategies predict the reactivity of the oxoethyl group in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient carbonyl carbon’s susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) clarify kinetic vs. thermodynamic control. Compare computed NMR shifts with experimental data to validate models .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., enol-keto forms of the oxoethyl group) or dynamic ring puckering in the azetidine. Strategies include:

- Variable-temperature NMR to probe conformational exchange.

- X-ray crystallography for absolute stereochemical assignment.

- Deuterium exchange experiments to identify labile protons .

Q. What methodologies assess the compound’s potential as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Deprotection Studies : Monitor Boc removal (e.g., TFA in DCM) via TLC or inline FTIR to track carbonyl regeneration.

- Functionalization : Test oxoethyl reactivity with Grignard reagents or hydrazines, using LC-MS to detect adducts.

- Biological Screening : Pair synthetic derivatives with in vitro assays (e.g., enzyme inhibition) to establish structure-activity relationships (SARs) .

Theoretical Frameworks

- Synthesis Design : Align with retrosynthetic principles, prioritizing azetidine ring formation via [2+2] cycloaddition or ring-closing metathesis. The Boc group’s orthogonal stability guides protecting group strategies .

- Mechanistic Analysis : Apply Curtin-Hammett kinetics to competing pathways (e.g., nucleophilic vs. electrophilic attack on the oxoethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.